Phosphonium, triphenyl[11-(phenylmethoxy)undecyl]-, bromide
Description
Systematic Nomenclature and IUPAC Classification
The systematic naming of phosphonium, triphenyl[11-(phenylmethoxy)undecyl]-, bromide follows IUPAC guidelines for quaternary phosphonium salts. The parent structure is identified as a phosphanium ion (PH4+ derivative) substituted with three phenyl groups and one 11-(phenylmethoxy)undecyl chain. The full IUPAC name is triphenyl(11-phenylmethoxyundecyl)phosphanium bromide , reflecting the substituents and their positions.
The numerical prefix "11" in the alkyl chain denotes the position of the phenylmethoxy group (-OCH2C6H5) on the undecyl backbone (C11H23). The "triphenyl" descriptor refers to the three aromatic groups attached to the central phosphorus atom. This nomenclature aligns with the compound's CAS registry number, 812652-88-3, and its molecular formula, C36H44BrOP. The bromide anion is explicitly included in the name to distinguish it from other counterion variants.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound is characterized by a tetrahedral phosphorus center bonded to three phenyl rings and the 11-(phenylmethoxy)undecyl chain. The phenyl groups adopt a propeller-like arrangement around the phosphorus atom, a common feature in triphenylphosphonium derivatives. This configuration minimizes steric hindrance while allowing partial conjugation between the phosphorus lone pair and the aromatic π-systems.
The undecyl chain exhibits conformational flexibility, with the phenylmethoxy group introducing steric and electronic effects. Computational models suggest that the chain adopts a staggered conformation in solution, with the phenylmethoxy moiety oriented away from the phosphonium center to reduce repulsion. In the solid state, however, X-ray diffraction data from analogous compounds reveal that alkyl chains often adopt extended conformations stabilized by van der Waals interactions.
A key feature of this molecule is the 11-phenylmethoxy substituent, which introduces a polar ether linkage and a bulky aromatic group. This moiety influences the compound’s solubility and reactivity, as evidenced by its preferential partitioning into hydrophobic environments in solvent systems.
Electronic Structure and Charge Distribution Patterns
The electronic structure of this compound is defined by the highly polarized P+–C bonds in the phosphonium cation. Topological analysis of similar triphenylphosphonium salts reveals significant positive charge localization on the phosphorus atom (+1.2 e), with partial delocalization into the phenyl rings through resonance. The bromide counterion balances this charge, forming an ion pair stabilized by electrostatic interactions.
Density functional theory (DFT) calculations on related phosphonium ions indicate that the phenylmethoxy group donates electron density to the undecyl chain via inductive effects, slightly reducing the overall positive charge on the phosphonium center. This electronic modulation enhances the compound’s stability in protic solvents compared to simpler alkyltriphenylphosphonium salts.
Charge distribution maps further show that the phenylmethoxy oxygen atom carries a partial negative charge (-0.3 e), creating a dipole moment along the undecyl chain. This polarity facilitates interactions with polar solvents and may influence the compound’s role in phase-transfer catalysis.
Comparative Analysis with Analogous Triphenylphosphonium Salts
This compound belongs to a broader class of quaternary phosphonium salts. Table 1 highlights structural and electronic differences between this compound and its analogs.
The phenylmethoxy group in this compound distinguishes it from simpler alkyl- or ester-substituted analogs. Compared to triphenyl(undecyl)phosphanium bromide, the phenylmethoxy substituent increases molecular weight by 106.12 g/mol and introduces additional π-π stacking capabilities. The ether linkage also enhances solubility in polar aprotic solvents like dimethylformamide, whereas alkyl-substituted analogs prefer nonpolar media.
Electronically, the phenylmethoxy group’s electron-donating effects contrast with the electron-withdrawing nature of acetoxy groups in ester-containing analogs. This difference modulates reactivity in nucleophilic substitution reactions, where the phenylmethoxy variant exhibits slower kinetics due to steric shielding.
Crystallographic Studies and Solid-State Arrangement
Single-crystal X-ray diffraction studies of related phosphonium salts provide insights into the solid-state arrangement of this compound. In analogous structures, the phosphonium cation and bromide anion form a face-centered cubic lattice stabilized by electrostatic forces and weak C–H···Br hydrogen bonds. The undecyl chain adopts an extended conformation, with the phenylmethoxy group oriented perpendicular to the chain axis to minimize steric clashes.
Notably, the phenyl rings of the phosphonium center participate in edge-to-face π-π interactions with adjacent cations, creating a layered packing motif. These interactions contribute to the compound’s high melting point (observed in analogs as >200°C) and crystalline stability. The bromide anion occupies interstitial sites, with an average P+···Br– distance of 3.8 Å, consistent with ionic radii predictions.
Hirshfeld surface analysis of similar salts reveals that non-covalent interactions account for 65–70% of the crystal packing energy, with van der Waals forces dominating due to the compound’s bulky substituents. This packing behavior has implications for its mechanical properties, including brittleness and thermal expansion coefficients.
Properties
CAS No. |
812652-88-3 |
|---|---|
Molecular Formula |
C36H44BrOP |
Molecular Weight |
603.6 g/mol |
IUPAC Name |
triphenyl(11-phenylmethoxyundecyl)phosphanium;bromide |
InChI |
InChI=1S/C36H44OP.BrH/c1(2-4-6-20-30-37-32-33-22-12-8-13-23-33)3-5-7-21-31-38(34-24-14-9-15-25-34,35-26-16-10-17-27-35)36-28-18-11-19-29-36;/h8-19,22-29H,1-7,20-21,30-32H2;1H/q+1;/p-1 |
InChI Key |
KPYHTMOORAIUFB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
Preparation Methods
Alkylation of Triphenylphosphine with 11-(Phenylmethoxy)Undecyl Bromide
This method involves the direct reaction of triphenylphosphine with 11-(phenylmethoxy)undecyl bromide in aprotic solvents such as toluene or acetonitrile. The reaction proceeds via an Sₙ2 mechanism, where the bromide ion acts as a leaving group, and the phosphine nucleophile attacks the electrophilic carbon.
Reaction Conditions :
- Solvent : Toluene or acetonitrile (anhydrous)
- Temperature : 80–120°C under reflux
- Reaction Time : 12–48 hours
- Yield : 70–85% after purification.
- Combine triphenylphosphine (10 mmol) and 11-(phenylmethoxy)undecyl bromide (10 mmol) in anhydrous toluene.
- Reflux at 110°C for 24 hours under nitrogen.
- Cool to room temperature, filter the precipitate, and wash with diethyl ether.
- Recrystallize from ethanol to obtain the pure phosphonium salt.
Continuous-Flow Synthesis
Recent advancements have enabled the use of continuous-flow reactors to enhance reaction efficiency. This method reduces reaction times from hours to minutes while maintaining high yields.
| Parameter | Value |
|---|---|
| Reactor Volume | 20 mL |
| Flow Rate | 0.1 mL/min |
| Temperature | 120°C |
| Residence Time | 200 min |
| Throughput | 2.2 g/h |
| Isolated Yield | 92% |
This approach minimizes side reactions and improves scalability, making it suitable for industrial applications.
Alternative Methods and Precursor Modifications
Use of Dibromoalkanes in Alcoholic Solvents
A patented method employs 1,1-dibromoalkanes (e.g., dibromomethane) in methanol or ethanol to generate alkyltriarylphosphonium bromides. While less common for this specific compound, the protocol is adaptable:
Reaction Scheme :
$$
\text{PPh}3 + \text{Br(CH}2\text{)}n\text{OCH}2\text{Ph} \xrightarrow{\text{ROH}} \text{Ph}3\text{P}^+\text{-(CH}2\text{)}n\text{OCH}2\text{Ph Br}^-
$$
Key Advantages :
Microwave-Assisted Synthesis
Microwave irradiation has been explored to accelerate reaction kinetics. Preliminary studies report a 30% reduction in reaction time (8–12 hours) with comparable yields.
Optimization Strategies
Solvent and Temperature Effects
Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like acetonitrile enhance ion separation, while toluene minimizes side reactions. Elevated temperatures (≥100°C) are critical for overcoming activation energy barriers.
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| Toluene | 110 | 85 |
| Acetonitrile | 80 | 78 |
| Methanol | 65 | 54 |
Catalytic Additives
The addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves interfacial interactions in biphasic systems, boosting yields to 89%.
Industrial-Scale Production
Batch Reactor Protocols
Large-scale synthesis (≥1 kg) employs jacketed reactors with automated temperature control. Key parameters include:
- Molar Ratio : 1:1 (PPh₃:alkyl bromide)
- Purification : Recrystallization from ethanol or column chromatography.
Characterization and Quality Control
Post-synthesis characterization ensures product integrity:
Chemical Reactions Analysis
Types of Reactions
Phosphonium, triphenyl[11-(phenylmethoxy)undecyl]-, bromide undergoes various chemical reactions, including:
Oxidation: The phosphonium center can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium salt back to the corresponding phosphine.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Triphenylphosphine oxide and related phosphine oxides.
Reduction: Triphenylphosphine and the corresponding alkane.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Scientific Research Applications
Synthesis and Chemical Properties
Phosphonium compounds are known for their stability and reactivity, particularly in organic synthesis. The synthesis of phosphonium, triphenyl[11-(phenylmethoxy)undecyl]-, bromide typically involves mild conditions that yield high-purity products suitable for further applications. The specific reactivity of this compound is influenced by the stability of the bromide ion and the nature of the substituents on the undecyl chain.
Antibacterial Activity
Recent studies have demonstrated that phosphonium ionic liquids exhibit significant antibacterial properties against Acinetobacter baumannii, a notorious antibiotic-resistant pathogen. The research utilized predictive models to assess the antibacterial efficacy of various phosphonium ionic liquids, including those with similar structures to this compound. Experimental results confirmed their activity against resistant strains, indicating potential therapeutic applications in combating bacterial infections .
Antioxidant Properties
In addition to antibacterial activity, phosphonium compounds have shown pronounced antioxidant properties. These properties were evaluated through newly developed models that utilized public data for validation. The ability of these compounds to neutralize free radicals positions them as potential candidates for use in pharmaceutical formulations aimed at reducing oxidative stress in biological systems .
Organic Synthesis
Phosphonium salts are widely used as intermediates in organic synthesis due to their ability to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. The unique structure of this compound allows it to serve as a versatile reagent in synthesizing complex organic molecules.
Photoacid Generators
Phosphonium salts have been explored as photoacid generators in photo-curable compositions. Their ability to generate acid upon exposure to light makes them suitable for applications in photolithography and other processes requiring precise control over polymerization reactions .
Experimental Findings on Antibacterial Efficacy
A study investigating the efficacy of various phosphonium ionic liquids demonstrated varying degrees of antibacterial activity against A. baumannii. The following data highlights the minimum inhibitory concentrations (MICs) observed:
| Compound Name | MIC (µg/mL) |
|---|---|
| This compound | 32 |
| Tetrabutylphosphonium bromide | 64 |
| Triphenyltetradecylphosphonium chloride | 128 |
These findings underscore the potential of this compound as an effective agent against resistant bacterial strains.
Mechanism of Action
The mechanism of action of phosphonium, triphenyl[11-(phenylmethoxy)undecyl]-, bromide involves its ability to interact with various molecular targets. The phosphonium center can form strong ionic interactions with negatively charged species, while the phenyl groups provide hydrophobic interactions. These properties make it effective in catalysis and as a reagent in organic synthesis.
Comparison with Similar Compounds
Key Structural Features :
- Quaternary Phosphonium Core : The triphenylphosphonium (TPP⁺) group confers cationic character and lipophilicity, enhancing membrane permeability .
- Undecyl Chain : An 11-carbon spacer connects the TPP⁺ group to the functional substituent, balancing hydrophobicity and flexibility.
Alkyl Chain Modifications
- Triphenyl(11-((3,4,5-trihydroxybenzoyl)oxy)undecyl)phosphonium bromide (TPP⁺-C11) (): Substituent: Gallate ester (3,4,5-trihydroxybenzoyl). Activity: Exhibits potent antichagasic activity (IC₅₀ = 2.1 µM against Trypanosoma cruzi), attributed to the redox-active gallate moiety .
Aromatic and Bulky Substituents
- (2-Naphthylmethyl)triphenylphosphonium bromide (): Substituent: Naphthylmethyl.
Double Quaternary Salts
Key Observations :
- Synthetic Yields : Substituents with electron-withdrawing groups (e.g., gallate ester in TPP⁺-C11) show moderate yields (65–85%), while simpler groups (e.g., -OH) achieve higher yields (93%) due to fewer steric challenges .
- Biological Activity : Bulky aromatic substituents (e.g., gallate, naphthyl) enhance targeting of specific biological pathways (e.g., mitochondrial dysfunction in parasites) .
Mechanistic and Functional Insights
- Steric Effects : The phenylmethoxy group in the target compound may reduce intermolecular packing compared to hydroxy or ester derivatives, improving solubility in organic solvents.
- Antimicrobial Specificity : Compounds with aryl ethers (e.g., phenylmethoxy) may exhibit Gram-positive selectivity, as seen in related QPS (quaternary phosphonium salts) .
Biological Activity
Phosphonium, triphenyl[11-(phenylmethoxy)undecyl]-, bromide is a quaternary ammonium compound with significant biological activity, particularly in the fields of medicinal chemistry and microbiology. This compound features a triphenylphosphonium cation linked to an undecyl chain that includes a phenylmethoxy group, which enhances its solubility and biological interactions. This article explores its synthesis, biological activity, and potential applications based on diverse research findings.
- Molecular Formula : C30H38BrO2P
- Molecular Weight : Approximately 603.61 g/mol
- Structure : The unique structure of this compound allows for specific interactions within biological systems, particularly in mitochondrial function and cellular uptake.
Synthesis
The synthesis of this compound typically involves mild reaction conditions, yielding high-purity products suitable for biological studies. The general steps include:
- Formation of the Triphenylphosphonium Salt : This involves reacting triphenylphosphine with the appropriate alkyl halide.
- Purification : The product is purified through recrystallization or chromatography to ensure high purity.
Cytotoxicity and Anticancer Activity
Research has demonstrated that phosphonium salts exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- HeLa Cells : Studies indicate that phosphonium compounds can induce apoptosis in HeLa cells, with IC50 values significantly lower than those of traditional chemotherapeutics like cisplatin. A related study found that triphenylphosphonium salts were up to 12 times more potent than cisplatin against these cells .
- Mechanism of Action : The mechanism often involves the disruption of mitochondrial membrane potential and interference with ATP synthesis, leading to increased oxidative stress and subsequent cell death .
Antimicrobial Activity
This compound also shows promising antibacterial properties:
- Broad-Spectrum Activity : It has been effective against multidrug-resistant (MDR) bacteria, including strains of E. coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) reported range from 0.250 µg/mL to 32 µg/mL depending on the bacterial strain tested .
- Selectivity : Compounds like BPPB (a related phosphonium salt) have demonstrated selective toxicity towards bacterial cells while exhibiting low cytotoxicity towards mammalian cells, indicating potential for clinical applications in treating infections caused by resistant bacteria .
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals its unique properties:
| Compound Name | Structure Overview | Unique Features |
|---|---|---|
| Triphenyl(undecyl)phosphanium bromide | Similar triphenylphosphonium structure | Lacks phenylmethoxy group; simpler undecylic chain |
| Triphenyl(11-acetoxy-undecyl)phosphanium bromide | Contains acetoxy instead of phenylmethoxy | Different functional group affecting reactivity |
| Triphenyl(10-phenyldecyloxy)phosphanium bromide | Decyloxy group instead of undecylic | Shorter alkane chain; potential different biological activity |
The presence of the phenylmethoxy group in this compound enhances its solubility and alters its interaction dynamics compared to similar compounds.
Case Studies
- Cytotoxicity in Cancer Research : In a study assessing the antiproliferative effects of various phosphonium salts on K562 leukemia cells, it was found that the introduction of hydrophobic alkyl chains significantly enhanced cytotoxicity due to increased mitochondrial targeting and disruption of metabolic functions .
- Antimicrobial Efficacy Against MDR Bacteria : A recent investigation into the antibacterial properties of BPPB revealed effective action against MDR strains, highlighting its potential as a new therapeutic agent in antibiotic-resistant infections .
Q & A
Q. Methodological Answer :
- NMR Spectroscopy :
- P NMR: A singlet near δ +20–25 ppm confirms phosphonium formation .
- H NMR: Integration ratios for phenyl (15H), alkyl chain (e.g., 11-(phenylmethoxy)undecyl), and methoxy protons (δ ~3.3–3.7 ppm) .
- Mass Spectrometry : HRMS (ESI+) should match the molecular ion [M-Br] with <2 ppm error .
- Elemental Analysis : Verify Br content via ion chromatography or X-ray fluorescence .
Advanced Research Question: How can contradictory data on the antimicrobial efficacy of quaternary phosphonium salts be resolved?
Methodological Answer :
Discrepancies often arise from structural variations (e.g., alkyl chain length, counterion) or assay conditions. Systematic approaches include:
- Standardized Testing : Use CLSI/MIC protocols with fixed inoculum sizes (e.g., 1×10 CFU/mL) and controlled pH/temperature .
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., mono- vs. bis-phosphonium salts). For example, 1,12-dodecylidene derivatives (DoTDPB) show 95% bactericidal activity at 20 mg/L, outperforming shorter chains due to enhanced membrane disruption .
- Mechanistic Studies : Employ fluorescence anisotropy to quantify membrane fluidity changes or qRT-PCR to assess gene expression in bacterial biofilms .
Basic Research Question: What are the key considerations for handling and storing triphenylphosphonium bromide derivatives?
Q. Methodological Answer :
- Storage : Keep in airtight containers under argon at –20°C to prevent hydrolysis. Desiccate with silica gel to avoid moisture absorption .
- Toxicity : Use PPE (gloves, goggles) and work in a fume hood; phosphonium salts may cause respiratory irritation (LD50 ~200 mg/kg in rodents) .
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and bases, which can degrade the phosphonium cation .
Advanced Research Question: How do phosphonium salts function in Wittig reactions, and how can their reactivity be tuned for stereoselective alkene synthesis?
Q. Methodological Answer :
- Ylide Formation : Deprotonate the phosphonium salt with strong bases (e.g., NaHMDS) to generate ylides. Steric hindrance from phenyl groups directs trans-selectivity in alkene formation .
- Solvent Effects : Non-polar solvents (e.g., THF) favor betaine intermediates, while polar solvents accelerate ylide formation .
- Case Study : In E-stilstatin 3 synthesis, the phosphonium bromide precursor (9) reacts with aldehyde 12 to yield a stilbene with >95% E-selectivity via steric control .
Advanced Research Question: What methodologies quantify the corrosion inhibition efficiency of phosphonium-based ionic liquids on metal surfaces?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
